

What is the structure and formula of N,N-Diisopropylbenzamide?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Diisopropylbenzamide**

Cat. No.: **B1329595**

[Get Quote](#)

An In-depth Technical Guide to N,N-Diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of **N,N-Diisopropylbenzamide**. It includes a summary of its physicochemical data and a plausible experimental protocol for its synthesis, designed for a technical audience in the fields of chemical research and drug development.

Chemical Identity and Properties

N,N-Diisopropylbenzamide is a tertiary amide derivative of benzoic acid. Its core structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with two isopropyl groups.

Table 1: Physicochemical and Spectroscopic Data for **N,N-Diisopropylbenzamide**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ NO	[1] [2] [3] [4]
Molecular Weight	205.30 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	N,N-diisopropylbenzamide	[1]
CAS Registry Number	20383-28-2	[1] [2] [3] [4]
Canonical SMILES	CC(C)N(C(=O)C1=CC=CC=C1)C(C)C	[6]
InChI Key	UYXMMJPYFKRKKM-UHFFFAOYSA-N	[1] [2] [3] [4] [6]
Boiling Point	421-425 K (at reduced pressure)	[1]
Spectroscopic Data	IR and Mass spectra are available.	[1] [2] [3] [6]

Chemical Structure

The structural formula of **N,N-Diisopropylbenzamide** is presented below. The diagram illustrates the connectivity of the atoms, highlighting the benzoyl group and the two isopropyl substituents on the amide nitrogen.

Figure 1: 2D Chemical Structure of **N,N-Diisopropylbenzamide**.

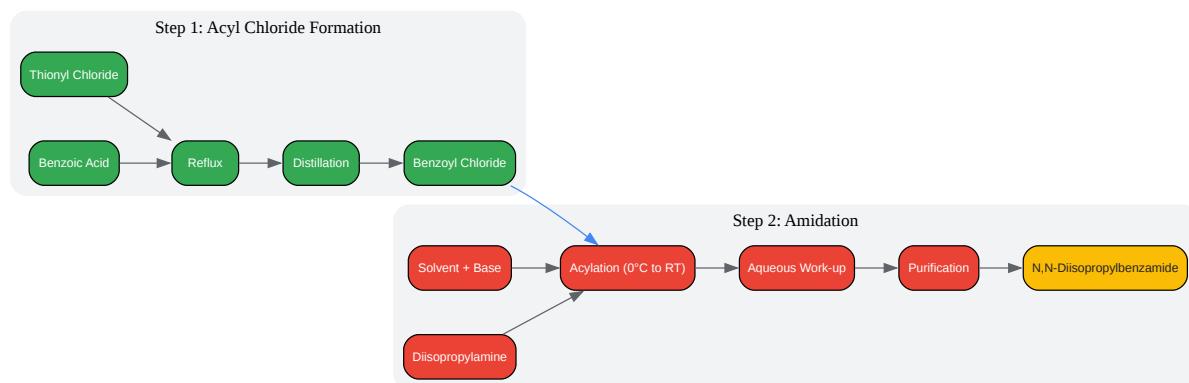
Experimental Protocols: Synthesis

A common method for the synthesis of tertiary amides such as **N,N-Diisopropylbenzamide** is the acylation of a secondary amine with a carboxylic acid derivative, typically an acyl chloride. A plausible synthetic route is outlined below.

3.1. Synthesis of **N,N-Diisopropylbenzamide** from Benzoyl Chloride and Diisopropylamine

This two-step procedure involves the initial conversion of benzoic acid to benzoyl chloride, followed by the reaction with diisopropylamine.

Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid


- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid and an excess of thionyl chloride (SOCl_2), typically 1.5 to 2 equivalents. The reaction should be performed in a well-ventilated fume hood.
- **Reaction Conditions:** Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO_2).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of **N,N-Diisopropylbenzamide**

- **Reaction Setup:** In a separate flask, dissolve diisopropylamine in an inert solvent such as dichloromethane (DCM) or diethyl ether. To neutralize the HCl generated during the reaction, an excess of the amine (at least 2 equivalents) or a non-nucleophilic base like triethylamine can be used.
- **Acylation:** Cool the amine solution in an ice bath. Slowly add the benzoyl chloride (1 equivalent) dropwise to the stirred amine solution.
- **Reaction Conditions:** Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:**
 - Wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).

- Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude **N,N-Diisopropylbenzamide**.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow for **N,N-Diisopropylbenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Diisopropylbenzamide [webbook.nist.gov]
- 2. N,N-Diisopropylbenzamide [webbook.nist.gov]
- 3. N,N-Diisopropylbenzamide [webbook.nist.gov]
- 4. N,N-Diisopropylbenzamide [webbook.nist.gov]
- 5. Benzamide, N,N-dipropyl- | C13H19NO | CID 139800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-DIISOPROPYLBENZAMIDE(20383-28-2) IR2 spectrum [chemicalbook.com]
- To cite this document: BenchChem. [What is the structure and formula of N,N-Diisopropylbenzamide?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329595#what-is-the-structure-and-formula-of-n-n-diisopropylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com